molecular formula C22H29N7O3 B11666247 {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11666247
M. Wt: 439.5 g/mol
InChI Key: QNASDXIOUMXXNH-HZHRSRAPSA-N
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Description

2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a triazine ring, piperidine groups, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazine derivative is then introduced through a condensation reaction with hydrazine hydrate. The final step involves the coupling of the phenoxyacetic acid moiety to the hydrazine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The triazine ring and piperidine groups may interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety could play a role in binding to active sites or influencing the compound’s overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(E)-{2-[4,6-DIMETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID
  • 2-{3-[(E)-{2-[4,6-DIETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACID

Uniqueness

2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is unique due to the presence of both piperidine groups and the phenoxyacetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H29N7O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H29N7O3/c30-19(31)16-32-18-9-7-8-17(14-18)15-23-27-20-24-21(28-10-3-1-4-11-28)26-22(25-20)29-12-5-2-6-13-29/h7-9,14-15H,1-6,10-13,16H2,(H,30,31)(H,24,25,26,27)/b23-15+

InChI Key

QNASDXIOUMXXNH-HZHRSRAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)N4CCCCC4

Origin of Product

United States

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